

Application Notes and Protocols for TAM558 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TAM558 intermediate-1	
Cat. No.:	B12369864	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on **TAM558 intermediate-1**, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The final ADC, OMTX705, utilizes this payload. While specific experimental NMR data for **TAM558 intermediate-1** is not publicly available, this document compiles its known chemical properties and provides a generalized protocol for its characterization.

Chemical Structure and Properties

TAM558 intermediate-1 has the chemical formula C₂₉H₅₁N₃O₆S and a molecular weight of 569.80 g/mol .[1] Its structure has been identified as shown below.

SMILES:O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--(C)C)=O)--INVALID-LINK--CC)=O)C(C)C)=N1)OCC[1]

This intermediate is a crucial component in the multi-step synthesis of TAM558, a potent cytolysin used in the ADC OMTX705. OMTX705 is a humanized anti-fibroblast-activating protein (FAP) antibody designed for targeted cancer therapy.[2][3]

Experimental Protocols

While the specific synthesis and NMR acquisition parameters for **TAM558 intermediate-1** have not been disclosed in public literature, a general protocol for the characterization of similar

synthetic intermediates is provided below. This protocol is intended as a guideline and may require optimization based on specific experimental conditions.

General NMR Spectroscopic Analysis Protocol:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of TAM558 intermediate-1 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) to improve resolution and signal-to-noise.
 - Integrate all signals and reference the spectrum to the residual solvent peak.
- ¹³C NMR Spectroscopy:
 - Acquire the ¹³C NMR spectrum on the same spectrometer.
 - Use a proton-decoupled pulse sequence (e.g., DEPT or APT) to obtain information about the types of carbon atoms (CH₃, CH₂, CH, C).
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

- A longer acquisition time and a higher number of scans will be necessary compared to ¹H
 NMR due to the lower natural abundance of ¹³C.
- Reference the spectrum to the deuterated solvent peak.
- Data Analysis:
 - Analyze the ¹H and ¹³C NMR spectra to assign the chemical shifts, multiplicities, and coupling constants to the respective nuclei in the molecule.
 - 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex structures.

Data Presentation

As specific NMR data is unavailable, the following tables are presented as templates for researchers to populate with their own experimental results for **TAM558 intermediate-1**.

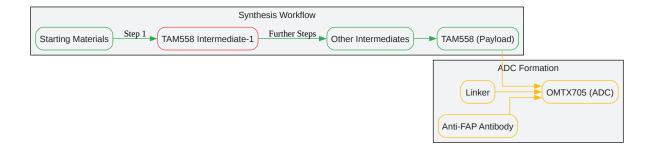
Table 1: ¹H NMR Data for **TAM558 Intermediate-1**

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Data not available				

Table 2: 13C NMR Data for TAM558 Intermediate-1

Chemical Shift (δ, ppm)	Assignment
Data not available	

Visualizations


To aid in understanding the context and workflow related to **TAM558 intermediate-1**, the following diagrams are provided.

Chemical Structure of TAM558 Intermediate-1

Click to download full resolution via product page

Caption: Chemical Structure of TAM558 Intermediate-1.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP4311557A1 Fap-targeted antibody-drug conjugates Google Patents [patents.google.com]

To cite this document: BenchChem. [Application Notes and Protocols for TAM558
 Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12369864#nmr-spectroscopic-data-for-tam558-intermediate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com